Potential as a Chiral Intermediate: The presence of the "(R)" designation indicates the molecule has a specific stereochemistry. This characteristic makes (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester a potential intermediate for the synthesis of other chiral compounds in research. Chiral molecules play a crucial role in drug development and other areas of study due to their ability to interact with biological targets differently depending on their three-dimensional structure.
Similarities to Known Metabolites: The core structure of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester resembles (R)-2,3-dihydroxy-3-methylbutanoate, a metabolite found in the yeast Saccharomyces cerevisiae PubChem: . This suggests (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester could be relevant in research related to yeast metabolism or similar pathways in other organisms.
Availability and Commercial Sources: Several commercial suppliers offer (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester, suggesting potential research applications. However, the specific details of this research are not publicly available example supplier: .
(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound classified as an ester. It features a benzyl ester group attached to the (R)-2,3-dihydroxy-3-methyl-butyric acid moiety, characterized by its unique structure that includes two hydroxyl groups and a chiral center at the third carbon. The molecular formula for this compound is , and it has a CAS number of 184528-76-5. The presence of the benzyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The biological activity of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester has been explored in various contexts:
The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester typically involves:
(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester has several applications across different fields:
Studies on the interactions of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester indicate its ability to engage with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity and receptor binding, contributing to its biological effects .
Several compounds share structural similarities with (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,3-Dihydroxybutanoic acid | Dihydroxy monocarboxylic acid | Lacks the benzyl group |
3-Hydroxybutyric acid | Hydroxyl group on the third carbon | Does not have a second hydroxyl group |
Benzyl butyrate | Butyric acid derivative | Contains an alkyl chain instead of hydroxyls |
(S)-2,3-Dihydroxy-3-methyl-butyric acid | Stereoisomer of the target compound | Different chirality affects biological activity |
The uniqueness of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester lies primarily in its specific chiral configuration and the presence of the benzyl group, which significantly influences its reactivity and biological interactions compared to similar compounds .